
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Descripción general
Descripción
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system. The ring system includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 144.56 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthetic Routes and Potential Applications
1,3,4-Oxadiazole scaffolds, related to 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, are pivotal in diverse fields such as pharmacology, polymers, material science, and organic electronics. These compounds are synthesized through multiple routes, including dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, and more. Their notable photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites make them ideal for fluorescent frameworks and metal-ion sensors, especially in chemosensors development due to their high sensitivity and selectivity for metal ions (Sharma, Om, & Sharma, 2022).
Medicinal and Biological Significance
1,3,4-Oxadiazole and its derivatives, including structures like this compound, are integral in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. These compounds' ability to form hydrogen bond interactions with biomacromolecules enhances their pharmacological activity, making them pivotal in the synthesis of bioactive molecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Applications in Drug Development
Oxadiazole cores, particularly the 1,3,4 variants, are a hotspot in synthetic medicinal chemistry due to their versatile bioactivities and roles as bioisosteres of carboxylic acids, carboxamides, and esters. These compounds find extensive applications across various domains, not limited to polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their pharmacological significance spans a wide array of activities including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The 1,3,4-oxadiazole core is recognized for its potential in the development of novel and less toxic medicinal agents, highlighting its importance in drug discovery and synthetic chemistry (Rana, Salahuddin, & Sahu, 2020).
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole and similar compounds involve their potential use as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, oxadiazole derivatives, including this compound, could be potential alternative templates for discovering novel antibacterial agents .
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .
Pharmacokinetics
The properties of the oxadiazole ring structure suggest that these compounds may have good absorption and distribution characteristics due to their hydrogen bond acceptor properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely lead to the inhibition or death of pathogens .
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, affecting the overall biochemical pathways within the cell. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby affecting the transcription of target genes . These changes can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of thymidylate synthase by binding to its active site, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, while conjugation reactions with glutathione or glucuronic acid facilitate its elimination . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)
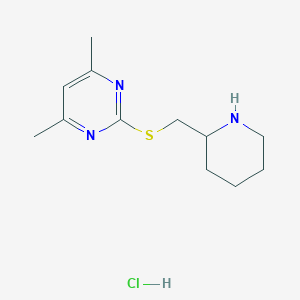
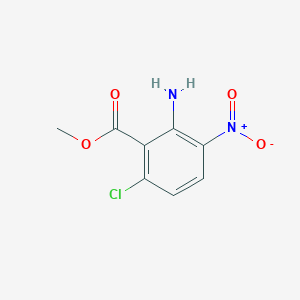
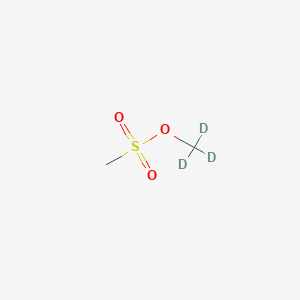

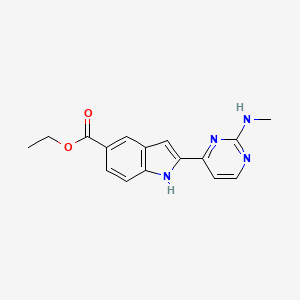

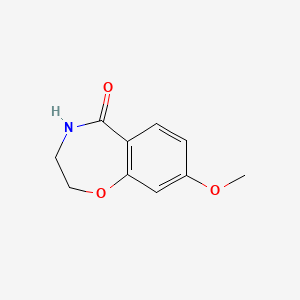
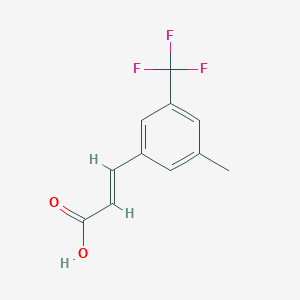
![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
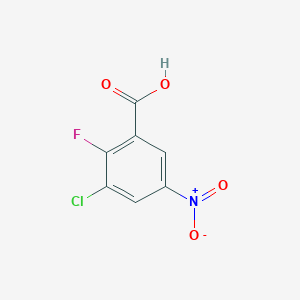
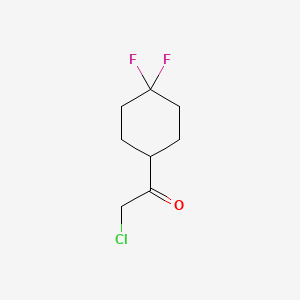
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
